Desfluoro Tedizolid Phosphate Ester is a derivative of the antibiotic tedizolid phosphate, which is a prodrug that is converted into the active compound tedizolid. Tedizolid belongs to the oxazolidinone class of antibiotics and is primarily used for treating acute bacterial skin and skin structure infections caused by susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus. The modification to desfluoro tedizolid phosphate involves removing a fluorine atom from the original structure, which may influence its pharmacological properties.
Desfluoro Tedizolid Phosphate Ester is synthesized from the parent compound tedizolid phosphate, which was developed by Cubist Pharmaceuticals after acquiring Trius Therapeutics. Tedizolid phosphate itself is indicated for various bacterial infections and is known for its bacteriostatic activity against Gram-positive organisms. The compound can be classified as an antibiotic, specifically within the oxazolidinone class.
The synthesis of Desfluoro Tedizolid Phosphate Ester generally involves several steps:
The exact conditions (temperature, solvents, catalysts) for these reactions can vary and are critical for optimizing yield and purity.
The molecular formula for Desfluoro Tedizolid Phosphate Ester can be represented as . The structural modifications involve changes in the oxazolidinone ring system due to the removal of a fluorine atom.
Desfluoro Tedizolid Phosphate Ester undergoes several types of chemical reactions:
Desfluoro Tedizolid Phosphate Ester exerts its antibacterial effects through the following mechanism:
The pharmacokinetic properties suggest that desfluoro tedizolid phosphate has a high bioavailability (approximately 91%) and a long half-life (around 12 hours), allowing for effective dosing regimens.
Desfluoro Tedizolid Phosphate Ester has potential applications in:
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9